Methanesulfonamide, 1,1,1-trifluoro-N-(3-(((2R,3S,4R)-6-((5-fluoro-2-benzothiazolyl)methoxy)-3,4-dihydro-4-hydroxy-2-methyl-2H-1-benzopyran-3-yl)methyl)phenyl)-

Catalog No.
S524273
CAS No.
158103-57-2
M.F
C26H22F4N2O5S2
M. Wt
582.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanesulfonamide, 1,1,1-trifluoro-N-(3-(((2R,3S,...

CAS Number

158103-57-2

Product Name

Methanesulfonamide, 1,1,1-trifluoro-N-(3-(((2R,3S,4R)-6-((5-fluoro-2-benzothiazolyl)methoxy)-3,4-dihydro-4-hydroxy-2-methyl-2H-1-benzopyran-3-yl)methyl)phenyl)-

IUPAC Name

1,1,1-trifluoro-N-[3-[[(2R,3S,4R)-6-[(5-fluoro-1,3-benzothiazol-2-yl)methoxy]-4-hydroxy-2-methyl-3,4-dihydro-2H-chromen-3-yl]methyl]phenyl]methanesulfonamide

Molecular Formula

C26H22F4N2O5S2

Molecular Weight

582.6 g/mol

InChI

InChI=1S/C26H22F4N2O5S2/c1-14-19(10-15-3-2-4-17(9-15)32-39(34,35)26(28,29)30)25(33)20-12-18(6-7-22(20)37-14)36-13-24-31-21-11-16(27)5-8-23(21)38-24/h2-9,11-12,14,19,25,32-33H,10,13H2,1H3/t14-,19-,25-/m1/s1

InChI Key

OQMSTTQHFRKDFE-LNMSCABWSA-N

SMILES

CC1C(C(C2=C(O1)C=CC(=C2)OCC3=NC4=C(S3)C=CC(=C4)F)O)CC5=CC(=CC=C5)NS(=O)(=O)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

CP195494; CP 195494; CP-195494; (+)-CP-195494; UNII-1D055URF6U.

Canonical SMILES

CC1C(C(C2=C(O1)C=CC(=C2)OCC3=NC4=C(S3)C=CC(=C4)F)O)CC5=CC(=CC=C5)NS(=O)(=O)C(F)(F)F

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C2=C(O1)C=CC(=C2)OCC3=NC4=C(S3)C=CC(=C4)F)O)CC5=CC(=CC=C5)NS(=O)(=O)C(F)(F)F

Description

The exact mass of the compound Methanesulfonamide, 1,1,1-trifluoro-N-(3-(((2R,3S,4R)-6-((5-fluoro-2-benzothiazolyl)methoxy)-3,4-dihydro-4-hydroxy-2-methyl-2H-1-benzopyran-3-yl)methyl)phenyl)- is 582.09063 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Methanesulfonamide, 1,1,1-trifluoro-N-(3-(((2R,3S,4R)-6-((5-fluoro-2-benzothiazolyl)methoxy)-3,4-dihydro-4-hydroxy-2-methyl-2H-1-benzopyran-3-yl)methyl)phenyl)- is a complex organic compound characterized by its unique trifluoromethyl and benzothiazole functionalities. It is often referred to by its chemical identifier CP-195494 and has the chemical formula C26H22F4N2O5S2C_{26}H_{22}F_{4}N_{2}O_{5}S_{2} . This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

The chemical reactivity of Methanesulfonamide, 1,1,1-trifluoro-N-(3-(((2R,3S,4R)-6-((5-fluoro-2-benzothiazolyl)methoxy)-3,4-dihydro-4-hydroxy-2-methyl-2H-1-benzopyran-3-yl)methyl)phenyl)- can be explored through various reactions typical of sulfonamides and compounds containing trifluoromethyl groups. These may include:

  • Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
  • Acid-Base Reactions: As a sulfonamide, it can act as a weak acid and engage in proton transfer reactions.
  • Reductive Reactions: The presence of the benzothiazole moiety may allow for reduction processes that modify the compound's structure.

Methanesulfonamide, 1,1,1-trifluoro-N-(3-(((2R,3S,4R)-6-((5-fluoro-2-benzothiazolyl)methoxy)-3,4-dihydro-4-hydroxy-2-methyl-2H-1-benzopyran-3-yl)methyl)phenyl)- exhibits potential biological activity that warrants further investigation. Preliminary studies indicate that it may have:

  • Antitumor Properties: The compound's structural features suggest it could interact with biological targets involved in cancer pathways.
  • Antimicrobial Activity: Similar compounds have shown efficacy against various bacterial strains.

The synthesis of Methanesulfonamide, 1,1,1-trifluoro-N-(3-(((2R,3S,4R)-6-((5-fluoro-2-benzothiazolyl)methoxy)-3,4-dihydro-4-hydroxy-2-methyl-2H-1-benzopyran-3-yl)methyl)phenyl)- typically involves multi-step organic synthesis techniques:

  • Formation of the Benzopyran Core: Starting from readily available precursors to create the benzopyran structure.
  • Introduction of Functional Groups: Using methods such as alkylation or acylation to introduce the trifluoromethyl and benzothiazole moieties.
  • Final Assembly: Coupling reactions to form the complete structure with methanesulfonamide functionality.

Methanesulfonamide, 1,1,1-trifluoro-N-(3-(((2R,3S,4R)-6-((5-fluoro-2-benzothiazolyl)methoxy)-3,4-dihydro-4-hydroxy-2-methyl-2H-1-benzopyran-3-yl)methyl)phenyl)- has potential applications in:

  • Pharmaceutical Development: As a candidate for new drug formulations targeting specific diseases.
  • Chemical Research: Serving as a reagent or intermediate in organic synthesis.

Interaction studies are crucial for understanding how Methanesulfonamide interacts with biological systems:

  • Protein Binding Studies: Investigating how well the compound binds to target proteins can provide insights into its mechanism of action.
  • In Vivo Studies: Evaluating pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential.

Methanesulfonamide shares structural similarities with several other compounds that also feature sulfonamide and fluorinated groups. Here are some notable examples:

Compound NameChemical StructureUnique Features
SulfanilamideBasic sulfonamide structureFirst sulfonamide antibiotic
Benzothiazole SulfonamidesContains benzothiazole moietyKnown for antimicrobial properties
Trifluoromethyl SulfonamidesIncorporates trifluoromethyl groupEnhanced lipophilicity and metabolic stability

The uniqueness of Methanesulfonamide lies in its intricate combination of multiple functional groups that may enhance its biological activity compared to simpler analogs.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.7

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

2

Exact Mass

582.09062680 g/mol

Monoisotopic Mass

582.09062680 g/mol

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1D055URF6U

Wikipedia

Cp-195494

Dates

Modify: 2023-07-15

Explore Compound Types